In Silico Modeling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Dihydrochloride: A Technical Guide for Bioisosteric Scaffold Optimization
In Silico Modeling of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Dihydrochloride: A Technical Guide for Bioisosteric Scaffold Optimization
Executive Summary
In modern drug discovery, the strategic replacement of carbon atoms with nitrogen within aromatic and saturated ring systems is a fundamental technique for optimizing physicochemical properties and target engagement. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (often referred to as 6-azaindoline) and its dihydrochloride salt (CAS: 1432681-13-4) serve as highly privileged heterocyclic building blocks.
As a bioisostere of indoline, the 6-azaindoline core introduces a pyridine nitrogen that fundamentally alters the molecule's electrostatic profile. This modification lowers lipophilicity, improves aqueous solubility, and provides a critical hydrogen-bond acceptor for engaging kinase hinge regions . This whitepaper provides a comprehensive, self-validating in silico workflow for modeling this compound, ensuring that computational chemists can accurately predict its behavior in structure-based drug design (SBDD) campaigns.
Physicochemical Profiling & Quantum Mechanical (QM) Modeling
The Causality of Salt Stripping and Protonation States
The commercial availability of this building block as a dihydrochloride salt presents an immediate computational trap. Naive cheminformatics pipelines often import the SMILES string with both the pyrrolidine nitrogen (N1) and the pyridine nitrogen (N6) in a protonated state. However, at a physiological pH of 7.4, the pyridine nitrogen (pKa ~5.2) will be predominantly neutral, while the secondary amine (pKa ~8.5) may exist in an equilibrium of neutral and protonated states depending on the local dielectric constant of the target binding pocket.
Docking a doubly protonated species will result in severe electrostatic repulsion within hydrophobic binding pockets. Therefore, rigorous Quantum Mechanical (QM) modeling and pKa prediction must precede any docking simulations.
Quantitative Comparison: Indoline vs. 6-Azaindoline
The introduction of the N6 nitrogen significantly shifts the physicochemical profile, making the scaffold more "drug-like" according to Lipinski's parameters .
| Property | Indoline (Reference) | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | Computational Impact |
| LogP (Consensus) | 2.10 | 0.85 | Reduced hydrophobic trapping in membranes. |
| TPSA (Ų) | 12.03 | 24.92 | Altered desolvation penalty during docking. |
| H-Bond Acceptors | 0 | 1 (Pyridine N6) | Enables novel hinge-region interactions. |
| H-Bond Donors | 1 (Amine NH) | 1 (Amine NH) | Maintained core interaction potential. |
| Basic pKa (Est.) | ~4.5 | ~8.5 (N1), ~5.2 (N6) | Requires multi-state docking generation. |
Protocol 1: QM Optimization and Charge Derivation
To capture the altered electron density caused by the N6 atom, standard forcefield charges (e.g., OPLS3/4) must be validated against QM-derived Electrostatic Potential (ESP) charges.
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Salt Stripping: Remove the two HCl equivalents from the input structure using a structure preparation tool (e.g., LigPrep).
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Microstate Generation: Generate protonation states at pH 7.4 ± 1.0. Retain both the N1-protonated and fully neutral microstates.
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Geometry Optimization: Submit the 3D conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G** basis set.
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Charge Fitting: Calculate ESP charges to accurately model the lone pair directionality of the N6 nitrogen, which is critical for predicting hydrogen bond strength.
Molecular Docking & Kinase Hinge Interaction
The Causality of Induced Fit Docking (IFD)
The 6-azaindoline core is highly effective in targeting kinases (such as PI3K, Met, and NIK) because the N6 atom acts as an ideal hydrogen-bond acceptor for the backbone NH of hinge region residues (e.g., Valine or Methionine) . However, the saturated nature of the pyrrolidine ring introduces a puckering effect (unlike the planar 6-azaindole). Rigid receptor docking often fails to accommodate this 3D bulk. Induced Fit Docking (IFD) is required to allow the hinge region side-chains to adapt to the sp3-hybridized carbons of the pyrrolidine ring.
Protocol 2: Induced Fit Docking (IFD) Workflow
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Receptor Preparation: Import the target kinase crystal structure (e.g., PI3Kγ). Remove crystallographic waters unless they bridge the ligand to the hinge region.
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Grid Generation: Center the receptor grid on the ATP-binding pocket, ensuring the hinge region backbone (e.g., Val882 in PI3K) is within the inner bounding box.
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Initial Glide Docking: Perform softened-potential docking (van der Waals scaling = 0.5) using the QM-optimized neutral and protonated microstates.
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Prime Refinement: Allow residues within 5.0 Å of the ligand poses to undergo side-chain prediction and backbone minimization.
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Re-docking: Re-dock the ligand into the induced receptor conformations using standard precision (SP) or extra precision (XP) scoring.
Figure 1: End-to-end in silico workflow for evaluating 6-azaindoline kinase inhibitors.
Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
The Causality of Thermodynamic Validation
While docking predicts geometric compatibility, it poorly estimates the thermodynamic penalty of desolvating the N6 nitrogen. When mutating an indoline to a 6-azaindoline in silico, the introduction of the nitrogen requires stripping away tightly bound water molecules. Free Energy Perturbation (FEP) calculates the relative binding free energy ( ΔΔG ) by simulating the alchemical transformation of the CH group to an N atom, balancing the desolvation penalty against the energetic gain of the new hinge hydrogen bond .
Protocol 3: MD and FEP Execution
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System Solvation: Embed the top-ranked IFD complex in an orthorhombic TIP3P water box, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions (0.15 M).
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Equilibration: Perform a multi-stage equilibration:
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100 ps NVT ensemble (Brownian dynamics) at 10 K with heavy atom restraints.
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12 ps NPT ensemble at 300 K with heavy atom restraints.
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24 ps NPT ensemble at 300 K without restraints.
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Production MD: Run a 100 ns unrestrained production simulation. Monitor the Root Mean Square Deviation (RMSD) of the 6-azaindoline core to ensure the N6-hinge hydrogen bond occupancy exceeds 80% over the trajectory.
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FEP Calculation: Construct a perturbation map linking the indoline parent compound to the 6-azaindoline derivative. Run thermodynamic integration across 16 λ (lambda) windows to calculate the exact ΔΔG of the bioisosteric replacement.
ADMET Prediction & Cheminformatics
Replacing a carbon with a nitrogen in a bicyclic system does not just alter target binding; it fundamentally shifts the metabolic fate of the molecule. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models should be employed to validate the systemic benefits of the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine core.
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CYP450 Metabolism: The electron-withdrawing nature of the pyridine ring deactivates the adjacent carbons toward Cytochrome P450-mediated aromatic oxidation, a common liability in standard indoline scaffolds.
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hERG Toxicity: The reduced LogP of the 6-azaindoline core (0.85 vs 2.10) significantly decreases the likelihood of off-target hERG channel blockade, a primary cause of drug-induced cardiotoxicity.
By executing this structured, physics-based computational workflow, drug discovery teams can confidently leverage 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride to engineer highly potent, metabolically stable, and selective therapeutics.
References
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The Azaindole Framework in the Design of Kinase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (via ResearchGate) URL:[Link]
